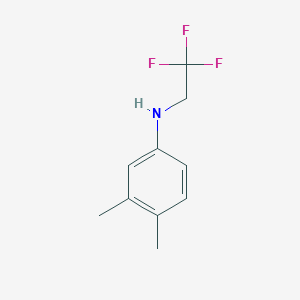

3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-7-3-4-9(5-8(7)2)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 |

InChI Key |

SSWBHHMBVMJOPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation Using 2,2,2-Trifluoroethyl Halides

- Reagents: 3,4-dimethylaniline and 2,2,2-trifluoroethyl bromide or chloride.

- Conditions: Typically, alkylation is performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Mechanism: Nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the trifluoroethyl halide.

- Advantages: Straightforward, high selectivity for monoalkylation if controlled.

- Limitations: Possible over-alkylation or formation of quaternary ammonium salts if excess alkyl halide is used.

Reductive Amination with 2,2,2-Trifluoroacetaldehyde

- Reagents: 3,4-dimethylaniline, 2,2,2-trifluoroacetaldehyde (or its hydrate), and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Conditions: Mild acidic or neutral conditions in solvents like dichloromethane or methanol.

- Mechanism: Formation of imine intermediate followed by reduction to the N-trifluoroethyl amine.

- Advantages: High chemoselectivity and mild conditions.

- Limitations: Availability and handling of trifluoroacetaldehyde can be challenging.

Metallaphotoredox Catalysis for N-Trifluoroalkylation

Recent research (2024) has demonstrated metallaphotoredox catalysis as a modular approach for N-trifluoroalkyl anilines:

- Catalysts: Iridium-based photocatalysts combined with nickel catalysts.

- Reagents: Nitroarenes (can be converted to anilines in situ), 3,3,3-trifluoropropene as trifluoromethyl source, tertiary alkylamines, and carboxylic acids.

- Conditions: Ambient temperature (~80 °C), solvents like DMSO/DME, with reductants such as Hantzsch ester and proton sources like triflic acid.

- Outcome: Formation of N-trifluoroalkylated anilines with diverse functional groups.

- Relevance: This method can be adapted for 3,4-dimethylaniline to obtain the target N-(2,2,2-trifluoroethyl) derivative with high functional group tolerance and modularity.

Other Synthetic Routes for Related Fluoroanilines

- Patented methods for trifluoroaniline derivatives often involve fluorination of aromatic rings or substitution reactions starting from tetrafluorobenzene or chlorinated intermediates under catalytic conditions, but these are more relevant for ring-substituted fluorinated anilines rather than N-trifluoroethylation.

| Method | Reagents | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct N-alkylation | 3,4-dimethylaniline, CF3CH2Br/Cl, base | DMF, Acetonitrile | 50-100 °C | 12-48 h | 70-90 | Control to avoid overalkylation |

| Reductive amination | 3,4-dimethylaniline, CF3CHO, NaBH(OAc)3 | DCM, MeOH | Room temp to 40 °C | 6-24 h | 75-85 | Mild, selective |

| Metallaphotoredox catalysis | Nitroarene, 3,3,3-trifluoropropene, Ni/Ir catalysts | DMSO/DME | ~80 °C, light irradiation | 24-48 h | 60-80 | High functional group tolerance |

- The metallaphotoredox method offers a new avenue for modular synthesis of N-trifluoroalkyl anilines, allowing incorporation of trifluoroethyl groups under mild conditions with good yields and functional group tolerance.

- Direct alkylation remains the most straightforward and scalable method but requires careful stoichiometric control.

- Reductive amination provides an alternative when halides are unavailable or when mild conditions are necessary.

- The choice of solvent, base, and temperature critically influences yield and selectivity.

- Copper powder catalysis in ammonia solvent under high temperature has been reported for related trifluoroaniline synthesis but is more suited for ring-fluorinated anilines rather than N-trifluoroethyl derivatives.

The preparation of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline primarily involves N-alkylation of 3,4-dimethylaniline with trifluoroethyl electrophiles or via reductive amination with trifluoroacetaldehyde. Emerging metallaphotoredox catalysis methods provide innovative, mild, and modular approaches for such N-trifluoroalkylations. Optimization of reaction parameters such as solvent, temperature, catalyst, and reagent ratios is essential for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline derivatives

Scientific Research Applications

3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets and pathways within a system. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

The trifluoroethyl group distinguishes this compound from similar N-substituted anilines. Key comparisons include:

Table 1: Substituent Impact on Electronic Properties

Key Findings :

- The trifluoroethyl group lowers the pKa by ~4 units compared to alkyl-substituted analogues (e.g., 2,4-dimethyl-N-(2-methylpropyl)aniline) due to its strong electron-withdrawing nature.

- Fluorinated benzyl derivatives (e.g., 3,4-Dimethyl-N-(3-fluorobenzyl)aniline) exhibit weaker inductive effects than trifluoroethyl, resulting in higher pKa values .

Steric and Solubility Considerations

The 3,4-dimethyl substitution on the benzene ring introduces steric hindrance, which affects reaction kinetics and solubility.

Table 2: Steric and Physical Properties

Key Findings :

- The trifluoroethyl group reduces solubility in polar solvents (e.g., water) compared to alkyl-substituted derivatives.

- Bulky substituents, as in 2-[1,1-Bis-(2,4-dimethylphenyl)-trifluoroethyl]aniline, severely limit reactivity in sterically demanding reactions .

Table 3: Reactivity Comparison

Key Findings :

- The target compound’s trifluoroethyl group stabilizes transition states in electrophilic substitutions, enabling regioselective nitration or halogenation .

- Nitro- and trifluoromethyl-substituted analogues (e.g., N-Methyl-4-(trifluoromethyl)aniline) are preferred for SNAr reactions due to their electron-deficient rings .

Metabolic Stability and Industrial Relevance

Fluorinated anilines are valued for their metabolic stability. However, this compound is listed as discontinued by CymitQuimica , limiting its current industrial use. Alternatives like 4-chloro-N-(2,2,2-trifluoroethyl)aniline or 3,4-Dimethyl-N-(fluorobenzyl)aniline are more accessible.

Biological Activity

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethyl-substituted aniline structure with a trifluoroethyl group. Its chemical formula is and it has a molecular weight of approximately 221.22 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity, which can facilitate interactions with biological membranes and proteins, potentially affecting various biochemical pathways.

The mechanism of action for this compound involves:

- Enhanced Lipophilicity : The trifluoroethyl group increases the compound's ability to penetrate lipid membranes, allowing it to interact with hydrophobic regions of proteins or enzymes .

- Biochemical Interactions : It may modulate the activity of specific molecular targets, leading to various pharmacological effects such as antimicrobial or anticancer activities .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds containing the trifluoroethyl moiety have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The effectiveness varies based on the specific structure and substituents present.

Anticancer Properties

Several studies have evaluated the anticancer potential of related compounds:

- Cell Line Studies : Compounds structurally related to this compound have demonstrated antiproliferative effects against various human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). For example, certain derivatives showed IC50 values indicating potent inhibitory effects on cancer cell growth .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline | Similar dimethyl substitution | Moderate antimicrobial activity |

| N,N-Dimethylaniline | Lacks trifluoroethyl group | Lower lipophilicity |

| 3-Fluoroaniline | Contains fluorine instead of trifluoroethyl | Variable anticancer activity |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various aniline derivatives for their ability to inhibit tubulin polymerization. Compounds similar to this compound exhibited enhanced activity compared to standard drugs like combretastatin A-4 .

- Antimicrobial Screening : In a broad-spectrum antibacterial screening at concentrations of 200 μg/mL and 100 μg/mL against standard strains (e.g., streptomycin), certain derivatives were found to possess significant antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.